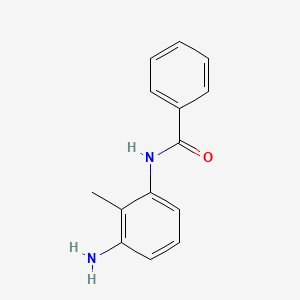

N-(3-amino-2-methylphenyl)benzamide

Description

Contextual Significance and Research Trajectory of N-(3-amino-2-methylphenyl)benzamide Derivatives

The true significance of this compound in research is most evident through the study of its derivatives. The research trajectory for compounds stemming from this molecule is primarily directed toward medicinal chemistry and materials science. The core structure is frequently modified to explore new biological activities and material properties.

Derivatives of this compound and its isomers serve as crucial building blocks for drug candidates. researchgate.net For instance, research into related benzamide (B126) structures has identified them as potential cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. Furthermore, modifications of the benzamide structure have led to the development of compounds with potential antimicrobial and anticancer properties. smolecule.com

A key area of research involves using the amino group as a handle for further chemical reactions, allowing for the introduction of diverse functional groups. This synthetic versatility enables the creation of libraries of related compounds that can be screened for various biological activities. For example, studies on other benzamide derivatives have shown that the introduction of specific substituents can yield potent inhibitors of enzymes like histone deacetylase (HDAC), which are important targets in cancer therapy. psu.edu

The research trajectory is focused on:

Synthesis of Novel Analogues: Creating new molecules by modifying the core structure.

Structure-Activity Relationship (SAR) Studies: Investigating how different chemical groups on the molecule affect its biological activity. For example, research on related benzanilides showed that the position of substituents plays a critical role in the molecule's interaction with enzymes. psu.edu

Exploration of Therapeutic Potential: Evaluating derivatives for inhibitory activity against various biological targets, such as enzymes and receptors. sci-hub.se

The Benzamide Scaffold in Contemporary Chemical Science Research

The benzamide scaffold, which is the central chemical feature of this compound, is a privileged structure in modern chemical science, particularly in drug discovery and development. A benzamide consists of a benzene (B151609) ring attached to an amide group. This simple arrangement is found in a multitude of biologically active compounds.

In medicinal chemistry, the benzamide moiety is valued for its ability to form hydrogen bonds through its N-H and C=O groups, which allows it to interact with and bind to biological targets like enzymes and receptors. This property is fundamental to its mechanism of action in various therapeutic agents. Compounds containing the benzamide scaffold have been developed for a wide range of applications, including as anti-inflammatory and antipsychotic agents. ontosight.ai

Beyond medicine, the benzamide scaffold plays a role in synthetic chemistry. The amide group can act as a directing group in metal-catalyzed C-H bond functionalization reactions. This advanced synthetic technique allows chemists to selectively modify a specific carbon-hydrogen bond in a molecule, which is a powerful tool for creating complex molecular architectures. The ability to direct reactions to a specific site on the aromatic ring is of great interest for the efficient synthesis of fine chemicals.

Historical Perspective of this compound Research Milestones

While specific historical milestones for the initial synthesis of this compound are not extensively documented in dedicated publications, its creation and study are part of the broader historical development of amide synthesis and the exploration of aniline (B41778) derivatives. The fundamental reaction to create this compound is an amide coupling, a cornerstone of organic chemistry for over a century.

The synthesis of a benzamide derivative like this one typically involves the acylation of an amine. In this case, the reaction would be between 2-methyl-1,3-phenylenediamine and a benzoylating agent, such as benzoyl chloride or benzoic anhydride. A base is commonly used to neutralize the acidic byproduct.

A significant challenge in such a synthesis is achieving selectivity. Since 2-methyl-1,3-phenylenediamine has two amino groups with different chemical environments, the reaction can potentially lead to mono-acylation at two different positions or di-acylation. researchgate.net Much of the research in this area, especially in process chemistry, has focused on optimizing reaction conditions (e.g., temperature, solvent, and reagents) to achieve high selectivity and yield for the desired this compound isomer. researchgate.net

The evolution of synthetic methods, from traditional batch processing to modern continuous flow microreactor systems, marks a significant milestone in the production of such chemical intermediates. researchgate.net Kinetic studies within these advanced systems allow for precise control over the reaction, minimizing byproducts and improving efficiency. researchgate.net The study of this compound and its isomers has thus benefited from and contributed to the advancement of synthetic organic chemistry.

Table 2: Selected Benzamide Derivatives and Their Research Applications

| Compound/Derivative Class | Research Application Area | Reference |

| 3-amino-N-(2-methylphenyl)benzamide | Studied as a potential cholinesterase inhibitor. | |

| 2-amino-N-(3-methylphenyl)benzamide | Investigated for antimicrobial and anticancer properties. | smolecule.com |

| N-(3-Amino-4-methylphenyl)benzamide | Used as a crucial building block for drug candidates. | researchgate.net |

| Histone Deacetylase (HDAC) Inhibitors | Benzamide derivatives designed as anticancer agents. | psu.edu |

| α-Glucosidase Inhibitors | Tri-amide derivatives based on a benzamide structure studied for anti-diabetic potential. | sci-hub.se |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBIVMVNDOALIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Amino 2 Methylphenyl Benzamide

Diverse Synthetic Routes to N-(3-amino-2-methylphenyl)benzamide and Analogues

The synthesis of this compound and its analogues can be achieved through several established and innovative chemical strategies. These methods range from traditional amidation and reduction reactions to more sophisticated selective acylation techniques.

Classical Amidation and Reduction Protocols for Benzamide (B126) Synthesis

A conventional and widely practiced approach to synthesizing N-aryl amides involves a two-step process: the reduction of a nitroarene to an aniline (B41778), followed by acylation. rsc.org This method is a foundational technique in organic synthesis. rsc.orgunimi.it For instance, the synthesis of N-aryl amides can be initiated from readily available nitro compounds, which are considered key industrial chemicals. rsc.org

One specific example of this classical approach is the preparation of 4-amino-N-(2,6-dimethylphenyl) benzamide. This synthesis starts with the reaction of p-nitrobenzoyl chloride with 2,6-dimethylaniline (B139824) to form 4-nitro-N-(2,6-dimethylphenyl) benzamide. google.com The nitro group is subsequently reduced to an amino group via catalytic hydrogenation using palladium on carbon, yielding the final product. google.com This reduction step is a common and effective method for converting nitroarenes to their corresponding anilines. rsc.org

Alternative reduction methods have also been explored. For example, iron dust in water has been demonstrated as a cheap and safe reducing agent for the conversion of nitroarenes to N-aryl amides in a one-pot reaction with acyl chlorides. rsc.org Other transition metal-catalyzed protocols have also been developed to facilitate amide bond formation. researchgate.net

Selective Monoacylation Strategies for Diamine Precursors

The selective monoacylation of diamines presents a significant challenge in organic synthesis due to the potential for diacylation. nih.govacs.org However, various strategies have been developed to achieve high selectivity for the desired mono-acylated product. These methods are crucial for the synthesis of many pharmaceutical intermediates. rsc.orgresearchgate.net

One effective strategy involves the use of a protecting group. For example, the N-BOC mono-protection of a diamine allows for subsequent acylation and deprotection, though this method can be waste-intensive and adds extra steps to the synthesis. researchgate.net

More direct and efficient methods have been developed to avoid the need for protection-deprotection steps. researchgate.net One such approach involves the pretreatment of a symmetrical primary or secondary diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) before the addition of an acyl chloride. nih.govacs.org This Lewis acidic reagent selectively deactivates one of the nitrogen atoms in the diamine, thereby suppressing diacylation and favoring the formation of the mono-acylated product. acs.org

Another strategy utilizes N-acylbenzotriazoles in n-butanol for the monoacylation of aromatic and aliphatic diamines, offering a simple procedure with short reaction times and high isolated yields. researchgate.net Imidazole has also been employed as a catalyst for the monoacylation of symmetrical diamines, acting as both a catalyst and a leaving group in an ethanol/water solvent system at room temperature. researchgate.net

Advanced Synthetic Approaches and Reaction Engineering

The production of this compound and its analogues has benefited from advancements in reaction engineering, particularly the use of continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to improved yields and selectivity.

Continuous Flow Microreactor Systems for this compound Production

Continuous flow microreactor systems have emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, including N-aryl amides. researchgate.netresearchgate.netmdpi.com These systems provide significant advantages, such as enhanced heat and mass transfer, precise control over residence time, and improved safety for highly exothermic or hazardous reactions. researchgate.net

A notable application of this technology is the synthesis of N-(3-amino-4-methylphenyl)benzamide. In one study, a continuous flow microreactor system was developed for the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. researchgate.netresearchgate.net This system achieved a high yield of 85.7% within a short residence time of 10 minutes. researchgate.netresearchgate.net Another study utilizing a computational fluid dynamics (CFD)-optimized microreactor for the reaction of 3-nitrobenzoyl chloride and 2-methylaniline reported a 76% yield at 70°C with a residence time of 420 seconds.

The modular nature of continuous flow systems also allows for the rapid generation of diverse analogues. For example, a modular continuous flow synthesis of imatinib (B729) and its analogues has been reported, demonstrating the versatility of this approach for creating a library of related compounds. acs.org

Intrinsic Reaction Kinetic Studies in Microflow Systems

A key advantage of microreactor systems is the ability to perform detailed kinetic studies to understand the intrinsic reaction kinetics. researchgate.net By precisely controlling reaction conditions such as temperature, residence time, and reactant concentrations, researchers can acquire valuable data on reaction rate constants, activation energies, and pre-exponential factors. researchgate.netresearchgate.net

In the synthesis of N-(3-amino-4-methylphenyl)benzamide, a kinetic model was established that accurately calculated the selectivity and conversion of the acylation reaction, showing good agreement with experimental results. researchgate.netresearchgate.net This kinetic model was then used to optimize reaction conditions, leading to the high-yield synthesis of the target compound. researchgate.netresearchgate.net Such studies are crucial for process optimization and scale-up, enabling a deeper understanding of the reaction mechanism and the influence of various parameters on product formation and byproduct distribution. researchgate.netresearchgate.net The ability to model and simulate the reaction process allows for the prediction of system performance under different operating conditions, facilitating the efficient development of robust and scalable synthetic processes. researchgate.net

Chemical Reactivity and Derivatization Strategies for this compound

The structure of this compound, featuring both an amino group and a benzamide moiety, allows for a variety of chemical transformations and derivatization strategies. smolecule.com These modifications are often pursued to explore and enhance the biological activity of the resulting compounds.

The amino group can undergo typical reactions of primary aromatic amines. For example, it can be oxidized using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide to yield the corresponding nitro and carboxylic acid derivatives. Conversely, the compound can undergo reduction, although the existing amino group is already in a reduced state. Substitution reactions can also occur at the amino group with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

The benzamide portion of the molecule also offers sites for chemical modification. The aromatic rings can undergo electrophilic aromatic substitution, with the positions of substitution being directed by the existing amino, methyl, and amide groups.

The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. smolecule.com For instance, derivatives of 3-amino-N-(2-methylphenyl)benzamide have been investigated for their potential as cholinesterase inhibitors and for their antitumor activity. The structural features of the molecule make it a suitable scaffold for modifications aimed at enhancing therapeutic efficacy.

Exploration of the Amino Group's Reactivity for Functionalization

The primary amino group on the 2-methylphenyl ring is a key site for introducing structural diversity into the this compound scaffold. Its reactivity is characteristic of anilines, allowing for a range of functionalization reactions.

Common transformations involving the amino group include:

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate or hydrogen peroxide. smolecule.com This transformation can be useful for subsequent reactions where a nitro group is a desired intermediate.

Substitution: As a nucleophile, the amino group readily participates in substitution reactions with various electrophiles. smolecule.com Acylation with acyl chlorides or anhydrides can introduce a second amide linkage, while alkylation with alkyl halides can yield secondary or tertiary amines. These reactions are fundamental in building more complex molecular architectures.

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

Cyclization Reactions: The amino group is a crucial participant in cyclization reactions to form heterocyclic systems. For instance, condensation with appropriate carbonyl compounds or their derivatives can lead to the formation of fused nitrogen-containing heterocycles. Research on related aminobenzamides has shown their utility in synthesizing quinazolinones. researchgate.net

The reactivity of the amino group is summarized in the table below:

| Reaction Type | Reagents | Product Type |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitro-substituted benzamide |

| Substitution | Acyl chlorides, Alkyl halides | N-acylated or N-alkylated derivatives |

| Cyclization | Carbonyl compounds | Fused heterocyclic systems |

Benzamide Moiety Transformations and Modifications

The benzamide moiety itself offers several avenues for chemical modification, both at the carbonyl group and the aromatic rings.

Key transformations of the benzamide moiety include:

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (amine) using strong reducing agents such as lithium aluminum hydride. This converts the benzamide into a secondary amine derivative, fundamentally altering the electronic and structural properties of the molecule.

Electrophilic Aromatic Substitution: The benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The substitution pattern will be directed by the electron-withdrawing nature of the amide carbonyl.

Directed C-H Functionalization: Benzamides are known to act as directing groups in metal-catalyzed C-H bond functionalization reactions. This allows for the selective introduction of new functional groups at positions ortho to the benzamide, providing a powerful tool for late-stage diversification of the molecule.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield benzoic acid and 3-amino-2-methylaniline. While often a degradation pathway, this reaction can be synthetically useful in certain contexts.

The following table outlines the transformations of the benzamide moiety:

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Structure |

| Carbonyl Group | Reduction | Lithium aluminum hydride | Secondary amine |

| Benzoyl Ring | Electrophilic Substitution | Nitrating or halogenating agents | Substituted benzoyl ring |

| Amide Bond | Hydrolysis | Strong acid or base | Benzoic acid and diamine |

Preparation of Functionalized Derivatives for Targeted Research Applications

This compound serves as a valuable intermediate in the synthesis of functionalized molecules for various research applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Benzamide derivatives are prevalent in drug discovery, with known biological activities including anticancer, anti-inflammatory, and antipsychotic effects. ontosight.ai Derivatives of closely related aminobenzamides have shown potential as antitumor agents and cholinesterase inhibitors. The functional handles on this compound allow for the synthesis of analogues to explore structure-activity relationships and develop new therapeutic candidates. ontosight.airesearchgate.net For example, the amino group can be incorporated into larger heterocyclic systems known to be pharmacologically active. beilstein-journals.org

Heterocycle Synthesis: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic compounds. Intramolecular cyclization or condensation reactions with other reagents can lead to the formation of complex ring systems like quinazolines, which are important scaffolds in medicinal chemistry. acs.org Studies on related N-allyl benzamides have demonstrated their utility in oxidative cyclization to form oxazolines. chemrxiv.org

Pigment and Dye Synthesis: A chlorinated derivative, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is noted as an important intermediate in the synthesis of organic pigments. nih.gov This highlights the role of functionalized this compound derivatives in the field of materials science.

The synthesis of these derivatives often involves multi-step reaction sequences that strategically utilize the reactivity of both the amino and benzamide functionalities.

Advanced Structural Characterization and Spectroscopic Investigations of N 3 Amino 2 Methylphenyl Benzamide

Spectroscopic Analysis for Molecular Conformation and Electronic Structure

Spectroscopic methods are fundamental in elucidating the structural features of a molecule. For N-(3-amino-2-methylphenyl)benzamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy would provide a comprehensive understanding of its molecular and electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the proton and carbon frameworks of a molecule. In a hypothetical analysis of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the distinct protons and carbons in the molecule.

Expected ¹H NMR Data: A detailed ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and the 2-methylaniline rings, as well as signals for the amine (NH₂), amide (NH), and methyl (CH₃) protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about neighboring protons.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. This would include the carbonyl carbon of the amide group, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts of these carbons would be indicative of their electronic environment.

Without experimental data, a definitive table of NMR assignments cannot be provided.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to exhibit key absorption bands corresponding to the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.

Hypothetical IR Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3250 |

| N-H Stretch (Amide) | 3350-3250 |

| Aromatic C-H Stretch | 3100-3000 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1640-1550 |

| Aromatic C=C Stretch | 1600-1450 |

Note: This table represents typical ranges for the expected functional groups and is not based on experimental data for the specific title compound.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and amino groups. The position and intensity of these bands would be influenced by the extent of conjugation between the benzoyl group and the aminophenyl ring system.

Solid-State Structural Analysis and Intermolecular Interactions

To understand the three-dimensional arrangement of molecules in the solid state and the forces that govern their packing, X-ray diffraction and computational analyses are essential.

Single-Crystal X-Ray Diffraction for Three-Dimensional Molecular and Crystal Structure Elucidation

A single-crystal X-ray diffraction study would provide the most definitive three-dimensional structure of this compound. This technique would yield precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state. It would also determine the crystal system, space group, and unit cell dimensions, offering a complete picture of the crystal packing. To date, no published crystal structure for this specific compound has been found in crystallographic databases.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Derived from the results of an X-ray diffraction study, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis would map out close contacts between neighboring molecules, such as hydrogen bonds involving the amine and amide groups, and other weaker interactions like van der Waals forces and π-π stacking. The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of the different types of intermolecular contacts. In the absence of a crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

Theoretical and Computational Chemistry Studies of N 3 Amino 2 Methylphenyl Benzamide

Quantum Chemical Investigations of N-(3-amino-2-methylphenyl)benzamide

Quantum chemical methods are instrumental in elucidating the electronic structure and intrinsic properties of this compound. These calculations offer a detailed picture of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d) or similar, have been used to determine its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

For instance, in related benzamide (B126) derivatives, DFT has been used to elucidate electronic structures, revealing details about the localization of molecular orbitals and charge distributions. The optimized geometry from DFT calculations serves as the foundation for further computational analyses, including vibrational frequency calculations and predictions of spectroscopic properties. researchgate.netbohrium.com In some benzamide structures, DFT has been used to analyze conformational isomerism, identifying low-energy conformers and the energy barriers for their interconversion.

Table 1: Selected DFT-Calculated Properties for a Related Benzamide Derivative This table is illustrative and based on data for a similar compound, N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide, as specific data for this compound was not available in the search results.

| Property | Value (eV) |

|---|---|

| HOMO energy | -6.12 |

| LUMO energy | -1.80 |

| Band gap | 4.32 |

| Dipole moment | 4.56 Debye |

Source: Adapted from Benchchem

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For benzamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino-substituted phenyl ring, while the LUMO may be delocalized across the benzamide π-system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. malayajournal.orgnih.gov These maps use a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.govmdpi.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the amino group, identifying these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to nucleophilic attack. nih.govscirp.org This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding. malayajournal.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules. These methods provide insights that are often inaccessible through experimental means alone.

Molecular Docking for In Silico Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. scialert.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. scialert.net For derivatives of this compound, molecular docking studies have been performed to predict their binding modes and affinities with various biological targets, including enzymes and receptors. nih.gov

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scialert.netnih.gov For example, the amino group of the benzamide moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The methylphenyl group can engage in hydrophobic interactions within the binding pocket of the target protein. The results of molecular docking studies, often expressed as a docking score, can help to rank potential drug candidates and to guide the design of more potent and selective inhibitors. scialert.net

Table 2: Illustrative Molecular Docking Results for Benzamide Derivatives Against a Protein Target This table is a generalized representation of typical molecular docking data.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzamide Derivative A | Tyrosine Kinase | -8.5 | ASP381, ILE360, THR315 |

| Benzamide Derivative B | PfDHODH | -7.2 | HIS185 |

Source: Adapted from various molecular docking studies. scialert.netnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of molecules over time. researchgate.net By simulating the atomic motions of this compound, researchers can explore its conformational landscape and identify the most stable and populated conformations. researchgate.net MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in solution or when bound to a protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Silico Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. igi-global.comresearchgate.net By developing a mathematical model that relates molecular descriptors (e.g., physicochemical properties, topological indices) to a specific biological endpoint, QSAR can be used to predict the activity of new, untested compounds. nih.gov

For benzamide derivatives, QSAR studies can be employed to build models that predict their inhibitory activity against a particular enzyme or their cytotoxic effects on cancer cells. igi-global.comresearchgate.net These models can identify the key structural features that contribute to the desired biological activity, thereby guiding the optimization of lead compounds. igi-global.comresearchgate.net A typical QSAR study involves selecting a training set of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. igi-global.comresearchgate.net The predictive power of the QSAR model is then validated using an external test set of compounds. igi-global.comresearchgate.net

Exploration of Biological Activity at the Molecular and Cellular Level in Vitro and in Silico

Enzyme Modulation and Inhibition Studies

Derivatives of N-(3-amino-2-methylphenyl)benzamide have been identified as potent modulators of several critical enzyme systems. These studies have unveiled their potential to interact with and inhibit enzymes involved in various pathological conditions.

Urease, a nickel-containing enzyme, is implicated in the pathogenesis of several diseases, including peptic ulcers and kidney stone formation. Consequently, the inhibition of this enzyme is a significant therapeutic target. Research has shown that derivatives of this compound exhibit noteworthy urease inhibitory activity. For instance, a series of thiourea (B124793) hybrids based on the 3-amino-N-(2-methylphenyl)benzamide scaffold were synthesized and evaluated for their potential to inhibit urease. These derivatives displayed promising results, with some showing significantly lower IC50 values than the standard inhibitor, thiourea. In a related study, novel diamide (B1670390) compounds incorporating a benzamide (B126) structure were assessed for their urease inhibition activity. One of these derivatives demonstrated an IC50 value of 8.17 ± 0.39 mg/mL, which was approximately 2.5 times more potent than thiourea (IC50= 20.79 ± 0.34 mg/mL). researchgate.net

Another study on novel N-(1,3-thiazol-2-yl)benzamide scaffolds clubbed with oxadiazole also highlighted significant urease inhibition. The synthesized derivatives in this study exhibited IC50 values ranging from 2.22 ± 0.09 to 8.43 ± 0.61 µM, which were considerably more potent than the standard thiourea (IC50 = 22.50 ± 0.44 µM). researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with the development of cancer. N-(2-aminophenyl)benzamide derivatives have emerged as a significant class of HDAC inhibitors, particularly targeting class I HDACs. acs.orgnih.gov

A study focused on a novel series of potent chiral inhibitors of HDACs containing an N-(2-aminophenyl)-benzamide unit demonstrated significant and selective inhibition of class I HDACs. For example, one derivative, 15k, exhibited IC50 values of 80 nM, 110 nM, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively. acs.orgacs.org This highlights the potential for developing highly selective HDAC inhibitors based on this scaffold. The 2-aminobenzamide (B116534) moiety is recognized for improving class I HDAC selectivity. nih.gov Another benzamide derivative, MPT0G030, was found to be a potent and selective class I HDAC inhibitor, effectively inhibiting HDAC1, HDAC2, and HDAC3, which are often overexpressed in various cancers. researchgate.net

| Derivative | Target | IC50 (nM) |

| 15k | HDAC1 | 80 |

| HDAC2 | 110 | |

| HDAC3-NCoR2 | 6 |

Table 1: In Vitro Inhibitory Activity of N-(2-aminophenyl)-benzamide derivative 15k against Class I HDACs. acs.orgacs.org

The inhibitory potential of this compound derivatives extends to other enzyme systems as well. A quantitative structure-activity relationship (QSAR) study was conducted on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides for their inhibitory activity against H+/K+-ATPase, the proton pump of the stomach. researchgate.netigi-global.com All the synthesized compounds were found to be potent inhibitors of the isolated hog gastric H+/K+-ATPase enzyme. igi-global.com Among them, the derivative LMDP-15 emerged as a particularly potent inhibitor with an IC50 value of 7 µM. ijpsr.com

Furthermore, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their inhibitory activity against alkaline phosphatase (ALP). nih.gov One of the derivatives, 5d, was identified as the most potent inhibitor of human placental alkaline phosphatase, with an IC50 of 1.469 ± 0.02 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of ALP. nih.gov

| Derivative | Target Enzyme | IC50 |

| LMDP-15 | H+/K+-ATPase | 7 µM |

| 5d | Alkaline Phosphatase | 1.469 ± 0.02 µM |

Table 2: Inhibitory Activity of Benzamide Derivatives against H+/K+-ATPase and Alkaline Phosphatase. ijpsr.comnih.gov

Antimicrobial Activity Investigations (In Vitro)

In addition to enzyme inhibition, derivatives of this compound have been investigated for their potential as antimicrobial agents. These in vitro studies have demonstrated their efficacy against a range of bacterial and fungal pathogens.

Several studies have reported the antibacterial properties of various benzamide derivatives. In one such study, a series of N-benzamide derivatives were synthesized and tested against Bacillus subtilis and Escherichia coli. One compound, 5a, showed significant activity against both strains with a minimum inhibitory concentration (MIC) of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com

Another comprehensive study focused on 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. The results revealed that a 4-chloro-2-nitro substituted derivative (W6) exhibited significant antibacterial potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Klebsiella pneumoniae) bacteria, with a MIC of 5.19 µM. nih.gov Similarly, 2-benzoylamino-N-phenyl-benzamide derivatives showed moderate to good inhibition against bacterial strains such as E. coli and P. aeruginosa. semanticscholar.org

| Derivative | Bacterial Strain | MIC |

| 5a | Bacillus subtilis | 6.25 µg/mL |

| Escherichia coli | 3.12 µg/mL | |

| W6 | Staphylococcus aureus | 5.19 µM |

| Salmonella typhi | 5.19 µM | |

| Klebsiella pneumoniae | 5.19 µM |

Table 3: In Vitro Antibacterial Activity of Benzamide Derivatives. nanobioletters.comnih.gov

The antimicrobial spectrum of benzamide derivatives also extends to fungal pathogens. In the study of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, a 2,4-dinitro substituted derivative (W1) was found to be the most potent antifungal agent against Aspergillus niger and Candida albicans, with a MIC of 5.08 µM. This was even more potent than the standard antifungal drug fluconazole (B54011) (MIC = 8.16 µM). nih.gov

Furthermore, a series of 2-benzoylamino-N-phenyl-benzamide derivatives were screened for their antifungal activity and showed good inhibition against C. albicans and A. brasiliensis. semanticscholar.org Another study on N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives also reported antifungal activity against Aspergillus niger and Aspergillus oryzae. researchgate.net

| Derivative | Fungal Strain | MIC |

| W1 | Aspergillus niger | 5.08 µM |

| Candida albicans | 5.08 µM | |

| Fluconazole (Standard) | A. niger / C. albicans | 8.16 µM |

Table 4: In Vitro Antifungal Activity of a Benzamide Derivative Compared to Fluconazole. nih.gov

Antiproliferative and Anticancer Research (In Vitro)

The fight against cancer has spurred the development of novel therapeutic agents, with benzamide derivatives emerging as a promising class of compounds. In vitro studies have been instrumental in elucidating their potential to inhibit cancer cell growth and in understanding the underlying molecular mechanisms.

Derivatives of this compound have demonstrated significant antiproliferative effects across a variety of cancer cell lines. Research has shown that these compounds can selectively target and induce toxicity in cancer cells. For instance, certain derivatives have displayed notable activity against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cell lines. One particular derivative of N-(3-amino-2-methylphenyl)-2-methylbenzamide showed considerable anticancer activity against several cancer cell lines, with modifications to the benzamide structure enhancing its potency against specific targets like RET kinase.

Further studies on related benzamide structures have reinforced these findings. For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides exhibited inhibitory activity against K562 cells, with some compounds showing IC50 values in the low micromolar range. nih.gov Similarly, newly synthesized diarylamide derivatives with an acet(benz)amidophenyl scaffold demonstrated high potencies with sub-micromolar IC50 values against the A375P human melanoma cell line. researchgate.net

The substitution pattern on the benzamide core plays a critical role in determining the antiproliferative potency. For instance, in a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogs, a methoxy (B1213986) group at the para position of the N-phenylbenzamide moiety was found to enhance anticancer activity against the HCT116 human colorectal carcinoma cell line. d-nb.info In contrast, methoxy groups at the ortho and meta positions resulted in diminished activity. d-nb.info This highlights the sensitivity of the biological activity to the precise placement of substituents.

Table 1: Antiproliferative Activity of Benzamide Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| This compound derivatives | K562 (chronic myeloid leukemia), MCF-7 (breast cancer) | Selective toxicity, antiproliferative effects | |

| N-(3-amino-2-methylphenyl)-2-methylbenzamide derivatives | Various cancer cell lines | Significant anticancer activity, potent inhibition of RET kinase | |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (leukemia) | Inhibitory activity with IC50 values from 0.57–8.1 μM for the most active compounds | nih.gov |

| Diarylurea and diarylamide derivatives | A375P (human melanoma) | High potencies with IC50 values in the sub-micromolar range | researchgate.net |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide | HCT116 (human colorectal carcinoma) | Potent anticancer activity (IC50 = 4.12 µM), more potent than 5-FU | d-nb.info |

The antiproliferative effects of benzamide derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. Studies on N-substituted benzamides have revealed that they can trigger the mitochondrial pathway of apoptosis. nih.gov This involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The process appears to be independent of the p53 tumor suppressor protein, as the effects are observed in both p53-proficient and p53-deficient cell lines like HL60. nih.gov

In addition to apoptosis, these compounds can induce cell cycle arrest, primarily at the G2/M phase. nih.gov This block in the cell cycle was observed even in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting that cell cycle arrest is a distinct event that occurs prior to the induction of apoptosis. nih.gov The ability of these compounds to arrest the cell cycle at the G2/M transition is a key aspect of their anticancer mechanism. acs.org

A significant mechanism through which some benzamide derivatives exert their anticancer effects is by targeting the microtubule network, which is essential for cell division. These compounds can act as antitubulin agents, disrupting microtubule dynamics. acs.org Research has shown that certain benzamide compounds impair microtubule polymerization both in vitro with purified tubulin and within cells. acs.org This disruption of microtubule function leads to the aforementioned cell cycle arrest at the G2/M phase. acs.org

The binding of these agents to tubulin often occurs at the colchicine (B1669291) binding site. acs.org The covalent modification of β-tubulin has been identified as a specific mode of action for some benzamide anticancer toxins. acs.org This interaction effectively inhibits the formation of the mitotic spindle, a critical step for cell division, thereby halting the proliferation of cancer cells.

Anticonvulsant Properties Research

Beyond their anticancer potential, benzamide derivatives have been investigated for their anticonvulsant properties. The 4-aminobenzamide (B1265587) pharmacophore, in particular, has been identified as a key structural motif for this activity. ucl.ac.be This has led to the design of numerous potent anticonvulsant agents.

Initial screenings have shown that compounds like 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) are active against maximal electroshock-induced seizures (MES). ucl.ac.be However, their efficacy against chemically induced seizures, such as those induced by subcutaneous pentylenetetrazole (scPtz), can be variable. ucl.ac.be For instance, 4-AEPB did not protect against scPtz-induced seizures. ucl.ac.be

The substitution pattern on the phenyl ring is crucial for anticonvulsant activity. Studies on a range of N-phenylbenzamide derivatives have shown that the nature and position of substituents significantly influence their efficacy and neurotoxicity profiles. google.com While some compounds show promising activity, others may exhibit dose-limiting toxicities. google.com For example, N-(3-amino-2-methylphenyl)phthalimide derivatives have also been evaluated for their anticonvulsant properties. acs.orgacs.org

Table 2: Anticonvulsant Activity of Benzamide Derivatives

| Compound/Derivative | Seizure Model | Activity | Reference |

|---|---|---|---|

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Maximal Electroshock (MES) | Active | ucl.ac.be |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Subcutaneous Pentylenetetrazole (scPtz) | Inactive | ucl.ac.be |

| N-phenylbenzamide derivatives | Maximal Electroshock (MES) | Good activity | google.com |

| N-(3-amino-2-methylphenyl)phthalimides | Various models | Investigated for anticonvulsant properties | acs.orgacs.org |

Structure-Activity Relationship (SAR) Studies and Molecular Basis of Action

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of more effective therapeutic agents. Structure-activity relationship (SAR) studies on benzamide derivatives have provided valuable insights into the key structural features required for their antiproliferative and anticonvulsant effects. ontosight.ai

SAR studies have revealed several critical structural elements that govern the biological activity of benzamide derivatives. For antiproliferative activity, the presence and position of substituents on the benzamide core are paramount. As mentioned earlier, a para-methoxy group on the N-phenylbenzamide ring was found to be beneficial for anticancer activity against HCT116 cells, whereas ortho and meta substitutions were detrimental. d-nb.info In another study, substitution with halogens, particularly iodine, at the 5-position of the benzamido moiety enhanced activity against the K562 leukemia cell line. nih.gov

For histone deacetylase (HDAC) inhibition, a potential anticancer mechanism, a 2'-substituent (amino or hydroxy group) on the benzanilide (B160483) moiety was found to be indispensable for inhibitory activity. psu.edu This suggests that this group may be involved in crucial hydrogen bonding or other electrostatic interactions with the enzyme. psu.edu The steric bulk of substituents, especially at the 3' and 4' positions of the anilide moiety, also plays a significant role in the interaction with the enzyme. psu.edu

In the context of anticonvulsant activity, the 4-aminobenzamide pharmacophore has been established as a key recognition template. ucl.ac.be The substitution pattern on the N-phenyl ring significantly modulates the activity and toxicity. While 2',6'-disubstitution was initially thought to be optimal, subsequent research has shown that other substitution patterns can also yield potent compounds. ucl.ac.be

Investigation of Substituent Effects on Biological Interactions and Potency

Anticancer Activity

Research into the anticancer potential of benzamide derivatives has revealed that specific substitutions can dramatically enhance their efficacy. For instance, studies on a series of novel substituted benzamides have demonstrated that the introduction of certain groups leads to potent antimicrobial and anticancer effects. nih.gov

A notable finding is the critical role of a 2'-amino or 2'-hydroxy group on the anilide moiety for histone deacetylase (HDAC) inhibitory activity, a key target in cancer therapy. psu.edu It is suggested that this substituent may act as a hydrogen-bonding site or participate in other electrostatic interactions within the enzyme's active site, proving indispensable for inhibitory action. psu.edu While the electronic influence of substituents at the 4' and 5' positions of the anilide ring showed only a minor effect on activity, the steric properties of groups at the 3' and 4' positions were found to be significant, indicating that the size and shape of the molecule are crucial for effective binding to the enzyme. psu.edu

In one study, a 3'-methyl group led to a loss of activity, whereas both electron-donating and electron-withdrawing groups at the 4'-position weakened the inhibitory effect. psu.edu Conversely, derivatives with substituents at the 5'-position largely retained their potency. psu.edu

| Compound | Substituent on Aniline (B41778) Ring | Biological Target | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Analog 1 | 2'-Hydroxy | Histone Deacetylase | Maintained high inhibitory activity | psu.edu |

| Analog 2 | 3'-Methyl | Histone Deacetylase | Loss of activity | psu.edu |

| Analog 3 | 4'-Electron-donating group | Histone Deacetylase | Weakened activity | psu.edu |

| Analog 4 | 4'-Electron-withdrawing group | Histone Deacetylase | Weakened activity | psu.edu |

| Analog 5 | 5'-Substituted | Histone Deacetylase | Maintained high inhibitory activity | psu.edu |

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives are also heavily dependent on their substitution patterns. Structure-activity relationship studies of newly synthesized benzamides indicated that the presence of electron-donating groups on the aromatic ring tends to increase antimicrobial activity. farmaciajournal.com

In a specific series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, distinct substitution patterns were found to enhance activity against different types of microbes. nih.gov For example, a 2,4-dinitro substitution on the N-phenyl ring resulted in a compound with considerable antifungal activity against Candida albicans and Aspergillus niger. nih.gov In contrast, a 4-chloro-2-nitro substitution yielded a derivative with improved antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. nih.gov

| Compound | Substituent on N-phenyl Ring | Microbial Strain | Observed Activity | Reference |

|---|---|---|---|---|

| W1 | 2,4-Dinitro | C. albicans, A. niger | Potent antifungal activity (MIC = 5.08 µM) | nih.gov |

| W6 | 4-Chloro-2-nitro | S. aureus, E. coli, K. pneumoniae | Significant antibacterial potency (MIC = 5.19 µM) | nih.gov |

Antioxidant Activity

Investigations into the antioxidant potential of amino-substituted benzamide derivatives have shown that the number and type of substituents play a crucial role. A study involving a range of N-arylbenzamides with varying methoxy and hydroxy groups, along with amino or amino-protonated moieties, found that a majority of the tested compounds displayed better antioxidative capacity than the standard butylated hydroxytoluene (BHT). acs.org

The research highlighted the positive influence of electron-donating methoxy groups on the antioxidant properties. acs.orgresearchgate.net For instance, a dually methoxy-substituted compound demonstrated high radical-scavenging capacity. acs.org Furthermore, the introduction of hydroxyl groups was found to shift the reactivity towards this moiety, enhancing the antioxidative features. acs.org A trihydroxy derivative was identified as a particularly promising lead compound due to its pronounced antioxidative potential. acs.orgresearchgate.net

| Compound | Substituents | Assay | Relative Antioxidant Capacity | Reference |

|---|---|---|---|---|

| Methoxy-substituted analog | Two methoxy groups | DPPH radical-scavenging | High capacity (IC50 = 18.4 ± 3.1 µM) | acs.org |

| Trihydroxy derivative | Three hydroxyl groups | DPPH and FRAP assays | Most promising antioxidative potential | acs.orgresearchgate.net |

N 3 Amino 2 Methylphenyl Benzamide As a Building Block in Advanced Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Molecular Architectures

The primary and most well-documented role of N-(3-amino-2-methylphenyl)benzamide in organic synthesis is as an intermediate for constructing complex heterocyclic molecules. Its vicinal amino groups, ortho to a methyl group and one being part of an amide linkage, are perfectly poised for cyclization reactions to form fused ring systems.

Synthesis of Quinazolines and Related Heterocycles:

One of the most significant applications of this building block is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. These scaffolds are of high interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis typically involves the reaction of the diamine functionality of the parent molecule with a one-carbon source.

For instance, substituted 2-aminobenzamides are known precursors for quinazolin-4(3H)-ones. chemicalbook.com The reaction can proceed through cyclocondensation with various reagents like dimethyl sulfoxide (B87167) (DMSO), which can act as a carbon source under oxidative conditions. chemicalbook.com The general strategy involves the intramolecular cyclization between the aniline-type amino group and the amide nitrogen, facilitated by the introduction of a carbonyl or methylene (B1212753) equivalent.

Research has demonstrated various methods for synthesizing quinazolinones from 2-aminobenzamide (B116534) precursors, including transition-metal-free oxidative cyclization using hydrogen peroxide as a green oxidant. chemicalbook.com While these studies often use the isomeric 2-aminobenzamides, the principles are directly applicable to this compound to generate specifically substituted quinazolinone cores. The presence of the benzamide (B126) and methyl groups on the phenyl ring allows for the creation of a diverse library of derivatives with tailored properties.

The table below summarizes a general synthetic pathway for such transformations.

| Precursor | Reagent/Condition | Product Type | Significance |

| This compound | 1. C1 source (e.g., orthoester, aldehyde) 2. Cyclization catalyst (acid/base) | Substituted Quinazolinone | Access to core structures for drug discovery |

| This compound | Oxidative Cyclization (e.g., DMSO, H₂O₂) | Substituted Quinazolinone | Environmentally benign synthetic routes |

Derivatives of this compound are also used as building blocks for other complex molecules beyond quinazolines, serving as key intermediates for pharmaceuticals and agrochemicals.

Application in Ligand Design and Coordination Chemistry Research

The structural framework of this compound makes it an attractive candidate for the design of chelating ligands in coordination chemistry. The molecule possesses two key donor sites: the primary amino group (-NH₂) and the oxygen or nitrogen atom of the amide group (-CONH-). This arrangement allows it to act as a potential bidentate ligand, binding to a metal center to form a stable chelate ring.

Benzamides containing amino and methyl substituents are actively explored for their role as directing groups in metal-catalyzed C-H bond functionalization reactions, highlighting their coordinating capabilities. The amino group can form hydrogen bonds with the active sites of enzymes or coordinate to metal catalysts, influencing their activity and selectivity.

While specific studies detailing the coordination complexes of this compound itself are not extensively documented in prominent literature, its potential can be inferred from the well-established chemistry of related diamine and amide ligands. The two nitrogen donors or a nitrogen and an oxygen donor can coordinate to a metal ion, creating a stable five- or six-membered ring. The steric and electronic properties of the resulting metal complex can be fine-tuned by the methyl and benzoyl substituents.

| Potential Coordination Sites | Metal Ion (Example) | Potential Complex Type | Research Application |

| Primary Amine (N), Amide Carbonyl (O) | Pd(II), Cu(II), Ni(II) | Bidentate N,O-Chelate | Homogeneous Catalysis, Model Complexes |

| Primary Amine (N), Amide Nitrogen (N) | Ru(II), Rh(I) | Bidentate N,N-Chelate | C-H Activation, Transfer Hydrogenation |

The ability to form such complexes suggests potential applications in areas such as homogeneous catalysis, where the ligand structure is critical for controlling the reactivity and selectivity of a metal catalyst.

Potential Applications in Materials Science Research

In materials science, aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

This compound can be viewed as a functionalized aromatic diamine. The presence of two reactive amine groups (one primary, one secondary as an amide) allows it to participate in polycondensation reactions. Specifically, it could be reacted with diacyl chlorides or dianhydrides to produce novel polyamides or poly(amide-imide)s.

The incorporation of the pre-existing benzamide group and the methyl substituent into the polymer backbone would impart specific properties. The bulky side groups could influence polymer chain packing, potentially increasing solubility and modifying mechanical properties compared to simpler, linear aramids. The polarity of the amide groups would contribute to strong intermolecular hydrogen bonding, a key factor in the high strength of such polymers.

The table below outlines the potential polymerization reactions involving this monomer.

| Monomer 1 | Monomer 2 (Example) | Polymer Type | Potential Properties |

| This compound | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, modified solubility |

| This compound | Pyromellitic dianhydride | Poly(amide-imide) | Excellent thermo-oxidative stability, high strength |

While the use of this compound as a monomer in materials science is still an area of research exploration rather than established application, its chemical structure makes it a promising candidate for the development of new functional polymers with tailored properties for advanced applications. smolecule.com

Future Research Directions and Methodological Advancements for N 3 Amino 2 Methylphenyl Benzamide

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

Traditional synthetic routes for benzamides, often involving multi-step processes and harsh reaction conditions, are gradually being replaced by more efficient and environmentally friendly strategies. Future research on the synthesis of N-(3-amino-2-methylphenyl)benzamide should focus on these emerging methodologies to improve yield, reduce waste, and streamline production.

One of the most promising advancements is the adoption of continuous flow microreactor systems . researchgate.netresearchgate.net The synthesis of a structurally related compound, N-(3-amino-4-methylphenyl)benzamide, has been successfully demonstrated in a microreactor, achieving a high yield of 85.7% in just 10 minutes. researchgate.net This technology offers superior control over reaction parameters such as temperature and residence time, leading to enhanced product formation and purity. researchgate.net Simulating the synthesis using computational fluid dynamics can further optimize these systems. researchgate.netresearchgate.net

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Continuous Flow Microreactors | High yield, short reaction times, precise control, enhanced safety. researchgate.netresearchgate.net | Rapid and efficient production, optimization of reaction conditions. researchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced waste and cost, simplified procedures. sioc-journal.cn | Streamlined synthesis from basic precursors. |

| Metal-Free Catalysis | Reduced heavy metal contamination, lower cost, improved sustainability. researchgate.net | Greener synthesis pathways. |

| Novel Benzamide (B126) Activation | New reaction pathways, potential for novel derivatives. researchgate.net | Creation of diverse chemical libraries for screening. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. emanresearch.org For this compound, these approaches can accelerate the discovery of derivatives with enhanced potency and specificity.

Future efforts should leverage a suite of computational tools, including machine learning (ML) and artificial intelligence (AI) . gsconlinepress.comnih.gov These technologies can analyze vast datasets to predict drug-target interactions, screen large virtual libraries for potential hits, and even design novel compounds (de novo design) with desired pharmacological profiles. gsconlinepress.comnih.gov

Molecular dynamics (MD) simulations and quantum mechanics (QM) methods will be crucial for a deeper understanding of the compound at an atomic level. nih.gov MD simulations can reveal the dynamic interactions between the benzamide and its biological target, while QM methods provide highly accurate calculations of binding energies and reaction mechanisms. nih.gov For example, combining experimental data with Density Functional Theory (DFT) optimized geometries and MD simulations can resolve conformational discrepancies and provide a more accurate picture of the molecule's behavior in a biological environment. Structure-based approaches like molecular docking can continue to be used to predict the binding modes of new derivatives in the active sites of target proteins, such as kinases, guiding the design of more effective inhibitors. emanresearch.orgresearchgate.net

| Computational Approach | Application in Drug Discovery | Specific Utility for this compound |

| Machine Learning/AI | Virtual screening, de novo design, ADMET prediction. gsconlinepress.comnih.gov | Identifying novel derivatives with improved properties and predicting their activity. |

| Molecular Dynamics (MD) | Simulating protein-ligand interactions, conformational analysis. nih.gov | Understanding the dynamic binding process and stability of the compound-target complex. |

| Quantum Mechanics (QM) | Calculating binding energies, elucidating reaction mechanisms. nih.gov | Precisely predicting binding affinity and guiding lead optimization. |

| Molecular Docking | Predicting binding modes and affinities. frontiersin.org | Guiding the structural modification of the benzamide scaffold to enhance target-specific interactions. |

Development of Novel In Vitro Assays for Comprehensive Biological Characterization

To fully understand the biological effects of this compound, research must move beyond traditional biochemical assays. The development of novel in vitro assays, particularly those that function within a cellular context, is essential for a more comprehensive characterization.

A key future direction is the implementation of live cell-based target engagement assays . eurekalert.orgyoutube.com Technologies like InCELL Pulse, which utilizes enzyme fragment complementation (EFC), allow researchers to confirm that a compound not only binds to its intended intracellular target but also permeates the cell membrane to do so. youtube.com This provides a more biologically relevant measure of a compound's activity than simple in vitro binding assays. youtube.com

Furthermore, novel screening platforms are needed to explore complex biological interactions, such as the modulation of protein-protein interactions (PPIs) . eurekalert.org Assays like MaMTH-DS and SIMPL are designed specifically to identify and monitor PPIs in a cellular environment, which is crucial as many disease pathways are driven by aberrant protein interactions. eurekalert.org These tools could be invaluable for characterizing the effects of this compound on cellular signaling networks and for screening against "undruggable" targets that lack traditional binding pockets. eurekalert.org The creation of diverse compound libraries, such as covalent macrocyclic peptide libraries, for de novo screening can also help identify novel binding partners and activities. acs.org

| Assay Type | Principle | Application for this compound |

| Live Cell Target Engagement Assays | Measures compound binding to an intracellular target in a live cell. youtube.com | Confirming cellular permeability and on-target activity. |

| Protein-Protein Interaction (PPI) Assays | Monitors the modulation of protein complexes within cells. eurekalert.org | Characterizing effects on signaling pathways and identifying novel mechanisms. |

| High-Throughput Screening (HTS) | Rapidly tests thousands of compounds for biological activity. plos.org | Screening derivatives against a wide range of biological targets. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in cells. youtube.com | Discovering novel therapeutic applications without a preconceived target. |

Exploration of Uncharted Mechanistic Pathways and Target Identification

While initial research may point towards a primary target, the ultimate biological effect of a compound is often the result of its interactions with multiple proteins and pathways. Future research on this compound must aim to explore these complex mechanisms and identify the full spectrum of its molecular targets.

A critical area of investigation is its potential role as a kinase inhibitor . Many benzamide derivatives target kinases, which are central regulators of cellular signaling. nih.gov The complexity of kinase signaling, including the existence of "bypass tracks" and paradoxical pathway activation, means that inhibiting a single kinase can have wide-ranging and sometimes unexpected effects. aacrjournals.orgacs.org Therefore, research should not only identify which kinases are inhibited but also map the downstream consequences on signaling cascades like the MAPK/ERK and PI3K/AKT pathways. nih.govfrontiersin.org

To achieve this, advanced target identification strategies are necessary. Network medicine and systems biology approaches, which analyze the comprehensive protein-protein interaction network (the "interactome"), can offer an unbiased view of a drug's potential targets and mechanisms. nih.gov By mapping the interactions of this compound within this network, researchers can move beyond a single-target focus to understand how it modulates the broader biological system. nih.gov This could reveal novel therapeutic opportunities and explain observed activities, such as the antitumor effects noted for similar benzamide structures. Additionally, given that a related compound showed potential as a cholinesterase inhibitor, exploring this and other potential "off-target" activities could uncover new applications for this compound.

Q & A

Q. Q: What are the common synthetic routes for preparing N-(3-amino-2-methylphenyl)benzamide, and how can reaction conditions influence product selectivity?

A: The compound is typically synthesized via amidation reactions. For example, acyl chlorides (e.g., benzoyl chloride derivatives) react with substituted anilines (e.g., 3-amino-2-methylaniline) in the presence of a base like pyridine . Temperature and solvent polarity are critical: lower temperatures favor amide formation, while higher temperatures or acidic conditions (e.g., polyphosphoric acid) promote cyclization to benzimidazoles . Monitoring reaction progress via TLC or HPLC ensures purity.

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the molecular structure of this compound?

A:

- NMR Spectroscopy: H and C NMR confirm proton environments and carbon backbone. Aromatic protons appear at δ 6.5–8.0 ppm, while amide NH signals (~δ 10 ppm) validate the linkage .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (~36–55°), critical for conformational analysis .

- IR Spectroscopy: Amide C=O stretching (~1650 cm) and NH bending (~1550 cm) confirm functional groups .

Advanced Crystallographic Analysis

Q. Q: How do intermolecular interactions in the crystal lattice affect the physicochemical properties of this compound?

A: Hydrogen bonding (N–H···O) between amide groups forms infinite chains, stabilizing the lattice and influencing melting points . Steric effects from methyl substituents introduce torsional strain, reducing solubility in polar solvents. SHELX software refines occupancy and thermal parameters, while ORTEP-3 visualizes packing diagrams to identify π-π stacking (3.5–4.0 Å spacing) .

Handling Data Contradictions

Q. Q: How should researchers resolve discrepancies between solution-state NMR data and solid-state X-ray structures?

A: Solution-state NMR may show dynamic averaging (e.g., rotational freedom of methyl groups), while X-ray structures capture static conformations. For example, anti-perpendicular NH/CO orientations in crystals may differ from solution dynamics. Use variable-temperature NMR to probe energy barriers or DFT calculations (e.g., Gaussian) to model rotational isometrism .

Structure-Activity Relationships (SAR)

Q. Q: What substituent effects enhance the biological activity of benzamide derivatives like this compound?

A:

- Electron-Withdrawing Groups (EWGs): –NO or –CF on the benzamide ring increase electrophilicity, improving enzyme inhibition (e.g., HDAC targeting) .

- Steric Bulk: Ortho-methyl groups hinder rotation, stabilizing bioactive conformations .

- Amine Substitution: Primary amines (vs. methylated) enhance hydrogen-bonding with targets like acps-pptase in bacterial pathways .

Mechanistic Insights from Computational Chemistry

Q. Q: How can DFT calculations guide the optimization of this compound derivatives for target binding?

A: Frontier molecular orbital analysis (HOMO/LUMO) predicts reactive sites. For example, electron-rich aniline rings (HOMO) interact with electrophilic enzyme pockets, while benzamide LUMO regions accept electron density from nucleophilic residues . Molecular docking (AutoDock Vina) validates binding poses, and QSAR models quantify substituent contributions to IC values .

Troubleshooting Synthetic Byproducts

Q. Q: What strategies mitigate benzimidazole formation during amide synthesis?

A:

- Leaving Group Optimization: Use acyl chlorides (vs. esters) to avoid cyclization .

- Protonation Control: Avoid excess acid (e.g., polyphosphoric acid) to suppress intramolecular dehydration.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions .

Biological Activity Profiling

Q. Q: What assays are suitable for evaluating the HDAC inhibitory activity of this compound analogs?

A:

- Fluorometric Assays: Measure deacetylase activity using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC).

- Chromatin Immunoprecipitation (ChIP): Quantify histone acetylation (e.g., Ac-H3) in target brain regions .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .

Data Reproducibility in Crystallography

Q. Q: How can researchers ensure reproducibility in crystallographic studies of benzamide derivatives?

A:

- Refinement Protocols: Use SHELXL for high-resolution data (R < 5%) with anisotropic displacement parameters .

- Twinned Data Handling: Apply TWINLAW in SHELX for pseudo-merohedral twinning .

- Deposition Standards: Submit CIF files to CCDC (e.g., CCDC 1013218) with full refinement details .

Advanced Applications in Drug Design

Q. Q: How does this compound’s pharmacokinetic profile influence its use in CNS-targeted therapies?

A: The compound’s logP (~2.5) and low molecular weight (<400 Da) enhance blood-brain barrier penetration . Methyl groups reduce metabolic degradation (CYP3A4), while primary amines facilitate prodrug strategies. PET imaging with C-labeled analogs tracks brain region-specific uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.